molecular formula C25H22N2O5 B2529510 (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929819-83-0

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2529510
CAS No.: 929819-83-0
M. Wt: 430.46
InChI Key: KXKVJAYALPDZFP-KSEXSDGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofurooxazinone class, characterized by a fused benzofuran-oxazinone core. Its structure includes a (Z)-configured 3,4-dimethoxybenzylidene group at position 2 and a pyridin-3-ylmethyl substituent at position 6.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-21-7-5-16(10-22(21)30-2)11-23-24(28)18-6-8-20-19(25(18)32-23)14-27(15-31-20)13-17-4-3-9-26-12-17/h3-12H,13-15H2,1-2H3/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVJAYALPDZFP-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuro[7,6-e][1,3]oxazine core. This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant anticancer properties. The presence of the benzofuroxazine moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells. For instance:

  • Case Study : A derivative of the compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.

  • Case Study : In vitro studies showed that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can inhibit lipoxygenase activity, which is crucial in inflammatory processes.

  • Case Study : A study reported that derivatives of this compound significantly reduced inflammation markers in animal models of arthritis.

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. The following aspects are critical:

  • Functional Groups : The presence of methoxy groups enhances solubility and bioavailability.
  • Pyridine Ring : Contributes to the interaction with biological targets due to its electron-withdrawing nature.

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Formation of the Benzofuroxazine Core : This step typically involves cyclization reactions using appropriate precursors.
  • Introduction of Substituents : The methoxy and pyridine groups are introduced through electrophilic aromatic substitution reactions.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the benzofuro[7,6-e][1,3]oxazine core and the 3,4-dimethoxybenzylidene group. Similar compounds might include other benzofurans or benzoxazines with different substituents. These compounds may have different biological activities and applications, highlighting the importance of structural diversity in chemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituent patterns and core heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Key Features Reference
(Z)-2-(3,4-Dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofurooxazinone - 3,4-Dimethoxybenzylidene (C2)
- Pyridin-3-ylmethyl (C8)
High lipophilicity; dual hydrogen bonding sites Target compound
(Z)-2-(3-Methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofurooxazinone - 3-Methoxybenzylidene (C2)
- Pyridin-3-ylmethyl (C8)
Reduced steric hindrance; lower logP due to fewer methoxy groups
(Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofurooxazinone - Pyridin-4-ylmethylene (C2)
- 4-Fluorophenethyl (C8)
Enhanced electronic effects (fluorine); altered π-π interactions due to pyridine N-position
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-phenyl-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol Benzodioxocin - 3,4-Dihydroxyphenyl (C2)
- Phenyl (C8)
Higher polarity (dihydroxyphenyl); rigid chromeno-benzodioxocin core

Pharmacological and Physicochemical Properties

The fluorophenethyl substituent in introduces electronegativity, possibly enhancing metabolic stability.

Electronic and Steric Effects: The pyridin-3-ylmethyl group in the target compound allows for hydrogen bonding via the pyridine N-atom, whereas the pyridin-4-ylmethylene in may favor different binding orientations.

Synthetic Feasibility: The benzofurooxazinone core is synthetically accessible via cyclocondensation, as inferred from methods in . The dimethoxybenzylidene group, however, requires selective protection-deprotection steps, increasing synthesis complexity compared to analogs .

Key Structural and Functional Takeaways

  • Substituent Positioning : The 3,4-dimethoxy and pyridin-3-ylmethyl groups synergistically balance lipophilicity and target engagement.
  • Core Heterocycle: The benzofurooxazinone core offers rigidity and metabolic stability compared to benzodioxocins .
  • Optimization Opportunities : Introducing polar groups (e.g., hydroxyls) or fluorinated chains could fine-tune solubility and activity .

Biological Activity

The compound (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structural features suggest a variety of biological activities, particularly in the context of neurodegenerative diseases and inflammation.

Chemical Structure

The compound can be characterized by its complex structure, which includes a benzofuroxazine core and multiple functional groups that may influence its biological activity. The presence of methoxy groups and a pyridine moiety enhances its potential interactions with biological targets.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that derivatives can modulate D-amino acid oxidase activity, which is crucial for maintaining D-serine levels in the brain. This modulation is linked to improved cognitive functions and memory retention in models of neurodegenerative diseases like Alzheimer's and schizophrenia .

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through its interaction with cyclooxygenase enzymes (COX). In vitro studies have demonstrated that certain derivatives possess selective COX-II inhibitory activity without significant ulcerogenic effects. This suggests a promising profile for treating inflammatory conditions while minimizing gastrointestinal side effects .

3. Antioxidant Properties

Antioxidant activity is another significant aspect of the compound's biological profile. The presence of methoxy groups is believed to enhance free radical scavenging capabilities, which can contribute to cellular protection against oxidative stress. This property is particularly relevant in the context of neuroprotection and inflammation .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Neuroprotection : A study involving a series of benzofuroxazine derivatives demonstrated their ability to protect neuronal cells from oxidative damage and apoptosis. The most effective compound showed an IC50 value significantly lower than standard neuroprotective agents .
  • Inflammation Model : In an animal model of inflammation, a derivative exhibited a reduction in inflammatory markers and improved behavioral outcomes compared to control groups. The compound's mechanism was linked to COX-II inhibition and modulation of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectionModulation of D-amino acid oxidase
Anti-inflammatoryCOX-II inhibition
AntioxidantFree radical scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.